3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3O and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14339037 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that quinoline-based compounds often interact with bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them popular targets for antibacterial drugs .
Mode of Action
Quinoline derivatives generally work by inhibiting the aforementioned enzymes, thereby preventing bacterial dna replication . This results in the cessation of bacterial growth and eventually leads to bacterial death .
Biochemical Pathways
It is known that the inhibition of bacterial gyrase and topoisomerase iv enzymes disrupts the process of dna replication in bacteria . This disruption can affect various downstream processes, including protein synthesis and cell division .
Pharmacokinetics
Quinoline-based compounds are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of DNA replication . This could potentially lead to the death of the bacteria, thereby helping to clear a bacterial infection .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a core structure in this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery
Cellular Effects
Quinoline derivatives have been reported to have various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Molecular Mechanism
It is known that quinoline derivatives can exert their effects through different mechanisms of action
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives have been used in various synthesis protocols
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and identifying targets and new therapeutic agents
Metabolic Pathways
It is known that quinoline derivatives can be metabolized by CYP3A4
Subcellular Localization
It is known that the localization of proteins can be accurately classified from fluorescence microscopy images using deep learning
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHUWGUBUVYRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.